molecular formula C15H10N6O3 B2988774 N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1202992-41-3

N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2988774
CAS No.: 1202992-41-3
M. Wt: 322.284
InChI Key: FZWBWNPEEBDBRQ-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a furan ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole and furan derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide

  • N-(3-(5-Sulfonyl-1H-1,2,3,4-tetrazol-1-yl)phenyl)acetamide

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline

This comprehensive overview highlights the significance of N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. These may include:

  • Formation of the Tetrazole Ring : This is usually achieved through the reaction of nitriles with azides under acidic conditions.
  • Synthesis of the Furan Moiety : The furan ring can be synthesized via cyclization of 1,4-dicarbonyl compounds.
  • Coupling Reaction : The final compound is formed by coupling the furan and tetrazole rings using a prop-2-enamide linker, often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

Biological Activity

This compound exhibits a variety of biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Anticancer Activity

Research indicates that similar compounds within the tetrazole family exhibit significant anticancer properties. For instance, derivatives with structural similarities have shown potent cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring and the presence of specific functional groups can enhance activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with a tetrazole moiety have been linked to inhibition of key enzymes involved in cancer progression.
  • Receptor Interaction : The compound may interact with specific receptors, leading to apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Cytotoxicity Studies : A compound similar to this compound exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, demonstrating significant potency .
  • In Vivo Models : In animal models, compounds featuring similar structural motifs have shown promising results in reducing tumor size and improving survival rates when administered in therapeutic doses.

Data Table: Summary of Biological Activities

Activity Type IC50 Value Tested Cell Lines Reference
Anticancer1.61 µg/mLVarious cancer cell lines
Enzyme InhibitionNot specifiedXanthine oxidase
CytotoxicityModerate at 100 µg/mLMacrophage cells

Properties

IUPAC Name

5-(furan-2-yl)-N-[4-(tetrazol-1-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O3/c22-15(12-8-14(24-18-12)13-2-1-7-23-13)17-10-3-5-11(6-4-10)21-9-16-19-20-21/h1-9H,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWBWNPEEBDBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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